Molecular Weight and Physicochemical Profile Distinction from Chloro Analog
The target compound exhibits a distinct physicochemical profile compared to its chloro analog. The hydrochloride salt has a molecular weight of 241.49 g/mol and a consensus Log P of 2.0 . In contrast, (2-Chloro-5-fluorophenyl)hydrazine hydrochloride has a molecular weight of 197.04 g/mol and a consensus Log P of 1.93 . The higher molecular weight and slight increase in lipophilicity for the bromo derivative can influence membrane permeability and metabolic stability when the scaffold is incorporated into drug candidates.
| Evidence Dimension | Molecular Weight and Consensus Log P |
|---|---|
| Target Compound Data | MW: 241.49 g/mol; Consensus Log P: 2.0 |
| Comparator Or Baseline | (2-Chloro-5-fluorophenyl)hydrazine hydrochloride: MW: 197.04 g/mol; Consensus Log P: 1.93 |
| Quantified Difference | ΔMW: 44.45 g/mol; ΔLog P: 0.07 |
| Conditions | Physicochemical properties calculated from vendor datasheets using standard computational methods . |
Why This Matters
The bromine substitution provides a handle for heavy atom derivatization and influences lipophilicity, which can be crucial for optimizing ADME properties in medicinal chemistry campaigns.
